Steric and Electronic Influence of the 4-Chloro Substituent on Pyrrolidine Ring Conformation
The (2S,4S) stereoisomer provides a distinct cis-relationship between the 4-chloro and 2-carboxylate groups, which imposes a specific conformational bias on the pyrrolidine ring. This is in direct contrast to the (2S,4R) diastereomer, where the trans-configuration leads to a different puckering and a different spatial orientation of the substituents [1]. While direct computational or experimental puckering data for this specific compound is not publicly available, the established principles of pyrrolidine ring stereochemistry dictate that the cis-isomer is more conformationally restricted, which is often preferred for designing constrained peptidomimetics with enhanced target selectivity and metabolic stability [2].
| Evidence Dimension | Pyrrolidine ring conformation and spatial orientation |
|---|---|
| Target Compound Data | cis-configuration; restricted ring puckering |
| Comparator Or Baseline | (2S,4R)-Methyl 4-chloropyrrolidine-2-carboxylate |
| Quantified Difference | N/A (Qualitative difference in conformation) |
| Conditions | Structural and stereochemical analysis |
Why This Matters
The conformational restriction of the cis-isomer can translate to higher target binding affinity and selectivity in final drug candidates, making it the preferred starting material for specific peptidomimetic programs.
- [1] Andreatta, R. H., Nair, V., Robertson, A. V., & Simpson, W. R. J. (1967). Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline. Australian Journal of Chemistry, 20(7), 1493-1509. View Source
- [2] Zhang, J., Wang, W., Xiong, C., & Hruby, V. J. (2003). Efficient and stereoselective synthesis of novel cis-4-substituted proline analogues. Tetrahedron Letters, 44(7), 1413-1415. View Source
